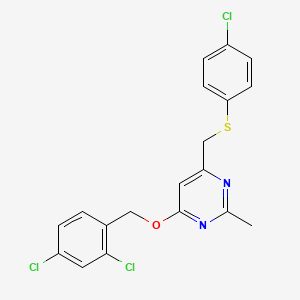
4-(((4-Chlorophenyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)oxy)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((4-Chlorophenyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)oxy)-2-methylpyrimidine is a useful research compound. Its molecular formula is C19H15Cl3N2OS and its molecular weight is 425.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)oxy)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C19H15Cl3N2OS
- Molecular Weight : 425.8 g/mol
- CAS Number : 338960-39-7
- Boiling Point : 645.8 ± 55.0 °C (predicted)
- Density : 1.42 ± 0.1 g/cm³ (predicted)
- pKa : 3.67 ± 0.10 (predicted)
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential in therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing chlorophenyl and dichlorobenzyl groups have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Studies on related compounds indicate that they can inhibit the production of pro-inflammatory cytokines and reduce microglial activation in neuroinflammatory conditions . This mechanism could be beneficial in treating neurodegenerative diseases characterized by chronic inflammation.
Anticancer Properties
Pyrimidine derivatives have been investigated for their anticancer potential. Compounds similar to this compound have demonstrated inhibitory effects on cancer cell proliferation and migration in vitro and in vivo . The presence of sulfanyl groups may enhance their interaction with cellular targets involved in cancer progression.
Case Studies and Research Findings
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are likely multifactorial:
- Enzyme Inhibition : Compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation and has implications in neurodegenerative diseases .
- Cytokine Modulation : The ability to modulate cytokine release positions this compound as a candidate for therapies aimed at inflammatory diseases.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-[(2,4-dichlorophenyl)methoxy]-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2OS/c1-12-23-16(11-26-17-6-4-14(20)5-7-17)9-19(24-12)25-10-13-2-3-15(21)8-18(13)22/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGZCXYUZDHMRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














